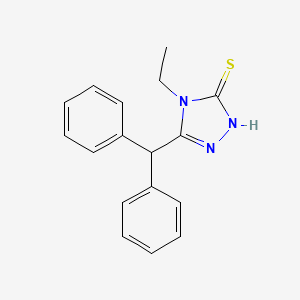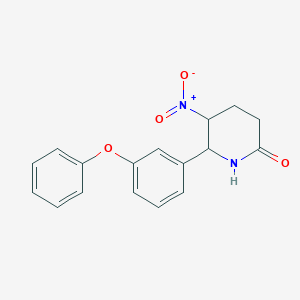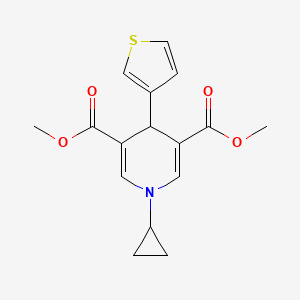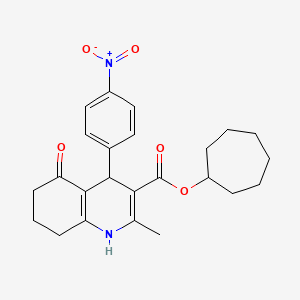
5-(diphenylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
描述
5-(diphenylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as DTT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DTT is a thiol-based reducing agent that is commonly used in biochemistry and molecular biology experiments.
作用机制
5-(diphenylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione acts as a reducing agent by donating electrons to disulfide bonds in proteins, which breaks the bond and converts it to a thiol group. The thiol group can then form a new disulfide bond with another thiol group or remain as a free sulfhydryl group. This compound is a strong reducing agent due to its low redox potential, which allows it to reduce disulfide bonds efficiently.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can protect cells from oxidative stress and apoptosis by reducing reactive oxygen species (ROS) levels. This compound has also been shown to improve the folding and stability of recombinant proteins, which can increase their activity and yield. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammation.
实验室实验的优点和局限性
5-(diphenylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has several advantages for lab experiments, including its ability to efficiently reduce disulfide bonds in proteins, its low toxicity, and its stability under a wide range of conditions. However, this compound can also have some limitations, such as its potential to interfere with certain assays and its sensitivity to oxidation. It is important to carefully consider the use of this compound in experiments and to optimize its concentration and reaction conditions to minimize any potential limitations.
未来方向
There are several future directions for the use of 5-(diphenylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in scientific research. One area of interest is the development of new reducing agents that can be used in conjunction with this compound to improve the efficiency of protein reduction. Another area of interest is the use of this compound in the study of protein-protein interactions and the development of new protein-based therapies. In addition, there is interest in exploring the potential therapeutic applications of this compound in the treatment of inflammatory diseases and oxidative stress-related disorders.
Conclusion:
In conclusion, this compound, or this compound, is a thiol-based reducing agent that has become an essential tool in biochemistry and molecular biology research. This compound has a wide range of applications, including the reduction of disulfide bonds in proteins, stabilization of enzymes and proteins, and DNA extraction and purification. This compound has several advantages for lab experiments, but also has some limitations that need to be carefully considered. There are several future directions for the use of this compound in scientific research, including the development of new reducing agents and exploring its potential therapeutic applications.
科学研究应用
5-(diphenylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has a wide range of applications in scientific research, particularly in biochemistry and molecular biology. This compound is commonly used as a reducing agent to break disulfide bonds in proteins, which allows for the study of protein structure and function. This compound is also used as a stabilizing agent for enzymes and proteins, as well as a reducing agent for protein labeling and modification. In addition, this compound is used in DNA extraction and purification protocols to prevent the oxidation of DNA.
属性
IUPAC Name |
3-benzhydryl-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-2-20-16(18-19-17(20)21)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBLXIIXOUHMOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetonitrile](/img/structure/B3985499.png)
![N-(2,5-dimethoxyphenyl)-6-methyl-2-{[(5-methyl-2-furyl)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3985501.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-methoxyphenyl)ethyl]amino}ethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3985502.png)
![ethyl 5-methoxy-2-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B3985512.png)


methanone](/img/structure/B3985544.png)
![N-[2-(2-phenoxyethoxy)phenyl]-3-piperidinecarboxamide hydrochloride](/img/structure/B3985554.png)
![6-{4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3985557.png)

![1-[(2,4-dimethyl-5-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B3985572.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B3985593.png)

![N-[4-(benzyloxy)phenyl]-3-(1-piperidinyl)propanamide hydrochloride](/img/structure/B3985602.png)